molecular formula C6H6F3N B6589635 1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile CAS No. 2839156-39-5

1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile

Cat. No. B6589635
CAS RN: 2839156-39-5
M. Wt: 149.1
InChI Key:
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Description

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile, or 1M2TFC, is a versatile chemical compound with a wide range of applications in scientific research. It is an organic compound with a unique molecular structure, consisting of a cyclopropane ring with a carbonitrile group attached to one of its carbons. 1M2TFC has a variety of properties that make it a useful tool for scientists, including its low toxicity and high solubility in organic solvents. In recent years, 1M2TFC has become increasingly popular in laboratory experiments due to its ability to act as a catalyst in many reactions.

Scientific Research Applications

1M2TFC has a wide range of applications in scientific research. It is used in organic chemistry as a catalyst for a variety of reactions, such as the synthesis of aryl and alkyl fluorides and the synthesis of optically active compounds. In biochemistry, 1M2TFC can be used as a reagent for the synthesis of peptides and proteins. It is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, 1M2TFC is used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1M2TFC is complex and not fully understood. However, it is believed that 1M2TFC acts as a Lewis acid, meaning it is capable of accepting electrons from other molecules. This allows it to act as a catalyst in many reactions, speeding up the rate of reaction and increasing the yield of the desired product.
Biochemical and Physiological Effects
1M2TFC has been shown to have minimal toxicity in laboratory animals. Studies have found that it does not cause any significant changes in blood pressure, heart rate, or respiration in rats. Furthermore, 1M2TFC does not appear to be mutagenic or carcinogenic. However, further research is needed to fully understand the biochemical and physiological effects of 1M2TFC.

Advantages and Limitations for Lab Experiments

1M2TFC has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents. Furthermore, it has a low toxicity, making it safe to use in experiments. However, 1M2TFC is not as effective as some other catalysts, and it is not suitable for use in some reactions.

Future Directions

1M2TFC has a wide range of potential applications in scientific research. Future research should focus on developing new methods for the synthesis of 1M2TFC, as well as exploring its potential uses in the synthesis of pharmaceuticals and agrochemicals. Furthermore, research should focus on understanding the biochemical and physiological effects of 1M2TFC, as well as its potential toxicity. Additionally, research should investigate the potential of 1M2TFC as a catalyst for other reactions, such as the synthesis of polymers and dyes. Finally, further research should focus on understanding the mechanism of action of 1M2TFC and developing new methods for its use in laboratory experiments.

Synthesis Methods

1M2TFC can be synthesized using a variety of methods. The most common method involves the reaction of 1-chloro-2-(trifluoromethyl)cyclopropane-1-carbonitrile with sodium hydroxide in aqueous solution. This reaction produces the desired product in high yields. Other methods for the synthesis of 1M2TFC include the reaction of 1-chloro-2-(trifluoromethyl)cyclopropane-1-carbonitrile with a base such as sodium bicarbonate or sodium carbonate, as well as the reaction of 1-chloro-2-(trifluoromethyl)cyclopropane-1-carbonitrile with an amine such as triethylamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile involves the reaction of a cyclopropane compound with a nitrile compound in the presence of a strong base.", "Starting Materials": [ "1-methylcyclopropane", "trifluoromethyl cyanide", "sodium hydride", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "To a solution of 1-methylcyclopropane in tetrahydrofuran, add sodium hydride and stir for 30 minutes to form a cyclopropane carbanion.", "Add trifluoromethyl cyanide to the reaction mixture and stir for several hours at room temperature to form the desired product, 1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile.", "Quench the reaction with water and extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the pure product." ] }

CAS RN

2839156-39-5

Molecular Formula

C6H6F3N

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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